alpha-Vetivone (CAS 15764-04-2) is a structurally rigid oxygenated sesquiterpene ketone derived from the roots of Chrysopogon zizanioides. Characterized by a high boiling point (est. 332°C), high lipophilicity (XLogP3-AA ~3.1), and an ultra-low vapor pressure (0.0001 hPa at 20°C), it exhibits exceptional thermodynamic stability[1]. In industrial and research procurement, pure alpha-vetivone is prioritized over crude extracts as a high-precision analytical standard for essential oil profiling, a stable marker in reactive chemical processing, and a high-tenacity fixative in advanced chemical formulations [2].
Substituting pure alpha-vetivone with crude vetiver oil (a UVCB substance) or its structural isomer beta-vetivone introduces severe process and analytical liabilities. Crude vetiver oil contains over 150 variable sesquiterpenoid components—including khusimol, isovalencenol, and beta-vetivone—whose ratios fluctuate drastically based on geographic origin and distillation methods, making batch-to-batch reproducibility impossible for precise formulation or GC-MS calibration [1]. Furthermore, substituting with beta-vetivone fails in targeted applications because the distinct stereochemistry of alpha-vetivone governs its specific thermodynamic binding parameters and its chemical inertness during downstream processing, such as acetylation [2]. Procurement of the exact, high-purity compound is mandatory to eliminate co-elution interference and ensure predictable reaction kinetics.
alpha-Vetivone possesses an exceptionally low vapor pressure of 0.0001 hPa at 20°C, classifying it as an ultra-slow evaporating compound [1]. When compared to standard mid-note cyclic ketones (such as alpha-ionone, which exhibits a vapor pressure roughly two to three orders of magnitude higher), alpha-vetivone demonstrates significantly enhanced retention in matrix formulations [2]. This thermodynamic property allows it to effectively slow the evaporation rate of highly volatile co-ingredients, acting as a structural anchor in complex mixtures.
| Evidence Dimension | Vapor Pressure at 20°C |
| Target Compound Data | 0.0001 hPa |
| Comparator Or Baseline | Standard mid-note ketones (e.g., ionones) at ~0.01 - 0.1 hPa |
| Quantified Difference | 100x to 1000x lower volatility |
| Conditions | Standard ambient temperature and pressure (20°C) |
Provides quantifiable physical evidence for procuring alpha-vetivone as a high-performance fixative to extend the functional lifespan of volatile chemical blends.
In GC-MS profiling of essential oils, utilizing pure alpha-vetivone as an analytical standard provides a singular, unambiguous retention index, whereas crude vetiver oil presents a highly congested chromatogram with over 150 overlapping peaks [1]. Because alpha-vetivone typically constitutes only 2.42% to 4.87% of the native oil alongside closely eluting isomers like beta-vetivone and vetiselinenol, relying on enriched fractions or crude baselines introduces significant quantification errors [2]. High-purity alpha-vetivone eliminates these co-elution artifacts, ensuring linear calibration curves for regulatory compliance.
| Evidence Dimension | Chromatographic Peak Resolution |
| Target Compound Data | Single distinct retention peak (>98% purity standard) |
| Comparator Or Baseline | Crude vetiver oil (2.42% - 4.87% target concentration amid >150 compounds) |
| Quantified Difference | Elimination of >90% of isobaric and isomeric co-elution interference |
| Conditions | GC-MS / GC-FID quantitative profiling |
Essential for QA/QC laboratories that require exact standardization and IFRA compliance testing without the baseline noise of UVCB mixtures.
During the industrial synthesis of vetiveryl acetate, crude vetiver extracts are subjected to aggressive acetylation using acetic anhydride and phosphoric acid at 100–120 °C. Under these harsh conditions, sesquiterpene alcohols like vetiverol and khusimol undergo near-complete conversion to their respective acetates[1]. In contrast, the rigid ketone structure of alpha-vetivone remains chemically inert and structurally intact, maintaining its native concentration (approx. 2.42% to 4.87%) in the final processed mixture [2]. This differential reactivity highlights its exceptional stability in acidic, high-temperature environments.
| Evidence Dimension | Structural Integrity Post-Acetylation |
| Target Compound Data | alpha-Vetivone (Ketone) remains 100% unreacted |
| Comparator Or Baseline | Vetiverol / Khusimol (Alcohols) undergo near-complete conversion to acetates |
| Quantified Difference | Complete retention of native structure vs. total chemical transformation |
| Conditions | Acetic anhydride + phosphoric acid at 100–120 °C |
Demonstrates the compound's processability and suitability as a stable internal marker or inert additive in reactive chemical processing.
Due to the elimination of co-elution interference, pure alpha-vetivone is a highly reliable reference standard for GC-MS calibration. QA/QC laboratories procure it to accurately quantify vetiver oil batches, ensuring compliance with International Fragrance Association (IFRA) regulations and standardizing UVCB materials prior to commercial use [1].
Because it remains structurally intact under harsh acidic and high-temperature esterification conditions (100–120 °C), alpha-vetivone is utilized as an inert internal marker during the synthesis of vetiveryl acetate and other modified essential oils. Process chemists rely on it to monitor reaction progress and calculate the conversion rates of reactive alcohols [2].
Leveraging its ultra-low vapor pressure (0.0001 hPa) and high lipophilicity (XLogP3-AA ~3.1), alpha-vetivone is procured for high-end chemical and cosmetic formulations. It acts as a high-performance fixative, anchoring highly volatile top notes and ensuring a controlled, extended-release profile in complex mixtures [3].
Irritant